molecular formula C12H25NO2 B1315718 Tert-butyl 8-aminooctanoate CAS No. 102522-32-7

Tert-butyl 8-aminooctanoate

Cat. No.: B1315718
CAS No.: 102522-32-7
M. Wt: 215.33 g/mol
InChI Key: CGXSJIQNNZPSCT-UHFFFAOYSA-N
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Description

Tert-butyl 8-aminooctanoate is an organic compound with the molecular formula C12H25NO2. It is a derivative of octanoic acid, where the carboxyl group is esterified with a tert-butyl group and the terminal carbon is substituted with an amino group. This compound is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-aminooctanoate typically involves the esterification of 8-aminooctanoic acid with tert-butyl alcohol. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 8-aminooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 8-aminooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 8-aminooctanoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active aminooctanoic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 8-aminooctanoate is unique due to the presence of both the tert-butyl ester and amino functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Biological Activity

Tert-butyl 8-aminooctanoate, with the molecular formula C12H25NO2C_{12}H_{25}NO_2 and a molecular weight of 215.33 g/mol, is a compound that has garnered interest in various biological contexts, particularly in drug delivery and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential applications in biochemistry and medicine.

  • Molecular Formula : C12H25NO2
  • Molecular Weight : 215.33 g/mol
  • Purity : Typically ranges from 95% to 98% .

Pharmacological Significance

This compound is often utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for the modification of pharmacokinetic properties, enhancing the bioavailability and efficacy of drugs.

1. Drug Delivery Systems

One notable application of this compound is in the development of lipid nanoparticles for mRNA delivery. The compound serves as an effective lipid component that facilitates the encapsulation and transport of mRNA molecules into cells, which is crucial for gene therapy applications .

2. Antitumor Activity

Research indicates that derivatives of this compound can act as spacers or linkers in bioconjugate chemistry, particularly in the synthesis of antitumor vaccines. For instance, it has been employed in the synthesis of tetanus-toxin conjugates linked to MUC1 glycopeptide antigens, showing promise as an immunotherapeutic agent against tumors .

Metabolic Pathways

Understanding the metabolism of tert-butyl groups is essential for predicting the behavior of compounds containing them. The metabolism often involves cytochrome P450 enzymes, which can lead to various metabolites with distinct biological activities.

Metabolic Studies

In studies involving similar compounds, such as those containing tert-butyl groups, it has been observed that these groups can undergo hydroxylation and oxidation processes mediated by cytochrome P450 enzymes (CYPs). For example, in antiviral drugs like nelfinavir and ombitasvir, the presence of a tert-butyl group enhances potency but also increases metabolic liability .

1. Antiviral Applications

A study on nelfinavir highlighted that its active metabolite formed through CYP-mediated oxidation at the tert-butyl position retains significant antiviral activity. This suggests that modifications at this site could be strategically utilized to enhance therapeutic efficacy while managing metabolic stability .

2. Cancer Immunotherapy

In another case study involving the synthesis of MUC1 glycopeptide conjugates using this compound, researchers demonstrated its effectiveness in eliciting immune responses against cancer cells. The conjugation strategy improved the stability and immunogenicity of the vaccine candidates .

Summary Table of Biological Activities

Activity Description References
Drug DeliveryUsed in lipid nanoparticles for mRNA delivery
Antitumor Vaccine DevelopmentComponent in MUC1 glycopeptide antigen conjugates
Metabolic StabilitySubject to CYP-mediated metabolism affecting drug efficacy

Properties

IUPAC Name

tert-butyl 8-aminooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXSJIQNNZPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552386
Record name tert-Butyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102522-32-7
Record name tert-Butyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-aminooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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